molecular formula C14H11Cl2N3O2S B14918196 N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide

N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide

Cat. No.: B14918196
M. Wt: 356.2 g/mol
InChI Key: SXHQVAPUJOQNJX-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide typically involves the reaction of 2-(chloromethyl)-1H-benzimidazole with 3,4-dichlorobenzenesulfonamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form benzimidazole N-oxide derivatives.

    Reduction: The nitro groups on the benzimidazole ring can be reduced to amine groups.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxide derivatives, while substitution of the chlorine atoms can result in various substituted benzenesulfonamide derivatives .

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. For example, it can inhibit the polymerization of tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest in cancer cells. Additionally, the compound can interact with DNA, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)benzenesulfonamide
  • N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzenesulfonamide
  • N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzenesulfonamide

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide is unique due to the presence of two chlorine atoms on the benzene ring, which can enhance its biological activity and chemical reactivity. The dichloro substitution pattern can also influence the compound’s solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11Cl2N3O2S

Molecular Weight

356.2 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide

InChI

InChI=1S/C14H11Cl2N3O2S/c15-10-6-5-9(7-11(10)16)22(20,21)17-8-14-18-12-3-1-2-4-13(12)19-14/h1-7,17H,8H2,(H,18,19)

InChI Key

SXHQVAPUJOQNJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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